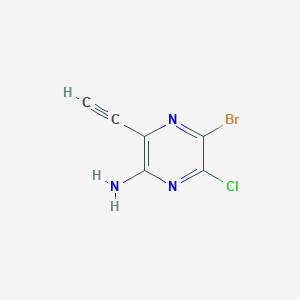
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with bromine, chlorine, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-ethynylpyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of pyrazine derivatives followed by ethynylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in coupling reactions involving the ethynyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers can use this compound to study the interactions of pyrazine derivatives with biological targets, providing insights into their potential as drug candidates.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-3-ethynylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloro-3-ethynylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Bromo-6-chloro-3-ethynylpyrimidine: Contains a pyrimidine ring, offering different electronic properties.
5-Bromo-6-chloro-3-ethynylbenzene: Features a benzene ring, providing a different aromatic system.
Uniqueness
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
5-bromo-6-chloro-3-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C6H3BrClN3/c1-2-3-6(9)11-5(8)4(7)10-3/h1H,(H2,9,11) |
InChI Key |
KXCNRBSNQGSNSS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=C(C(=N1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















